molecular formula C8H15NO2 B134570 3-(Aminomethyl)-5-methylhex-4-enoic acid CAS No. 216576-74-8

3-(Aminomethyl)-5-methylhex-4-enoic acid

Cat. No. B134570
CAS RN: 216576-74-8
M. Wt: 157.21 g/mol
InChI Key: RILHQHHDJPATCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-methylhex-4-enoic acid is a compound of interest in the field of medicinal chemistry, particularly due to its anticonvulsant properties. It is structurally related to 4-aminohex-5-enoic acid, which is known to be a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain, suggesting its potential in neurological applications .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the asymmetric synthesis of (S)-4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, was achieved with excellent enantioselectivity from L-glutamic acid, which could provide insights into the synthesis of this compound . Additionally, the enzymatic resolution of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate using lipase-assisted acylation indicates the potential for enantioselective synthesis methods for related compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by various spectroscopic methods, and its vibrational wavenumbers were computed using quantum chemical methods . These techniques could be applied to this compound to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The chemical behavior of this compound can be inferred from studies on similar compounds. The irreversible inhibition of mammalian 4-aminobutyrate aminotransferase by 4-amino-hex-5-enoic acid, due to its substrate analog nature, suggests that this compound could also participate in similar enzyme inhibition reactions .

Physical and Chemical Properties Analysis

A specific and sensitive method for the measurement of (S)-3-(aminomethyl)-5-methylhexanoic acid in biological fluids was developed, indicating the compound's stability and suitability for quantitative analysis in plasma and milk . This suggests that this compound may have similar stability and could be measured using comparable techniques.

Scientific Research Applications

Enantioselective Synthesis

A significant application of 3-(Aminomethyl)-5-methylhex-4-enoic acid involves its enantioselective synthesis. Burk et al. (2003) developed a concise synthesis process using asymmetric hydrogenation as the key step, demonstrating high efficiency and purity in the final product (Burk et al., 2003).

Synthesis of Labelled Compounds

Jessen, Selvig, and Valsborg (2001) explored a novel method for synthesizing N-protected 14C-labelled analogues of this compound. This method is crucial for research requiring radiolabeled compounds for tracing and analysis purposes (Jessen, Selvig, & Valsborg, 2001).

Biosynthesis Studies

Research by Fowden and Mazelis (1971) on Aesculus californica revealed insights into the biosynthesis of 2-amino-4-methylhex-4-enoic acid, using 14C-labelled precursors. This study contributes to understanding the natural biosynthetic pathways of this compound (Fowden & Mazelis, 1971).

Chemical Rearrangements

Ansell, Emmett, and Grimwood (1969) investigated the skeletal rearrangements occurring in related compounds, like 4-methylhex-4-enoic acid, during processes like lactonisation and acylation. Such studies are crucial in understanding the chemical behavior of structurally similar compounds (Ansell, Emmett, & Grimwood, 1969).

Characterization of Amino Acids

Fowden (1968) isolated and characterized several amino acids from Aesculus californica, including 2-amino-4-methylhex-4-enoic acid. This work contributes to the broader understanding of amino acids in various biological species (Fowden, 1968).

Catalytic Hydrogenation Studies

Crombie, Jenkins, and Roblin (1975) conducted a detailed study on the palladium-catalysed hydrogenation of related compounds. Their research provides insight into the conversion of molecular dissymmetry, which is fundamental in understanding the chemical reactions of similar compounds (Crombie, Jenkins, & Roblin, 1975).

Photoisomerizations Studies

Childs et al. (1983) examined the photoisomerizations of compounds related to this compound, shedding light on the behavior of these compounds under different light conditions (Childs et al., 1983).

Amino Acids in Hallucinogenic Species

Gellert, Halpern, and Rudzats (1973) isolated amino acids, including 2-amino-4-methylhex-5-enoic acid, from a hallucinogenic Boletus species. This research is significant for understanding the chemical composition of psychoactive plants (Gellert, Halpern, & Rudzats, 1973).

Mass Spectrometry of δ-Lactones

Urbach, Stark, and Nobuhara (1972) focused on the mass spectra of δ-lactones of related hydroxy-2-enoic acids, an essential technique for the characterization and identification of similar compounds (Urbach, Stark, & Nobuhara, 1972).

Synthesis of Pregabalin

Yan Huang (2009) proposed a method for synthesizing (S)-(+)-(aminomethyl)-5-methylhexanoic acid, a pharmacologically active isomer of this compound. This method is significant for pharmaceutical applications (Huang, 2009).

Isolation of Process Impurity

Prakash et al. (2015) developed cost-effective methods for isolating this compound as a process impurity of Pregabalin, demonstrating the importance of purity in pharmaceutical production (Prakash et al., 2015).

Substrate Specificities in Enzyme Studies

Anderson and Fowden (1970) investigated the substrate specificities of phenylalanyl-tRNA synthetases in Aesculus species, contributing to the understanding of enzyme-substrate interactions (Anderson & Fowden, 1970).

Future Directions

The integration of boronic acid with peptides, which “3-(Aminomethyl)-5-methylhexanoic acid” is a derivative of, has led to broad applications. These include the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .

properties

IUPAC Name

3-(aminomethyl)-5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILHQHHDJPATCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=O)O)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649498
Record name 3-(Aminomethyl)-5-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

216576-74-8
Record name 3-(Aminomethyl)-5-methylhex-4-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Aminomethyl)-5-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-5-methylhex-4-enoic acid
Reactant of Route 2
3-(Aminomethyl)-5-methylhex-4-enoic acid
Reactant of Route 3
3-(Aminomethyl)-5-methylhex-4-enoic acid
Reactant of Route 4
3-(Aminomethyl)-5-methylhex-4-enoic acid
Reactant of Route 5
3-(Aminomethyl)-5-methylhex-4-enoic acid
Reactant of Route 6
3-(Aminomethyl)-5-methylhex-4-enoic acid

Q & A

Q1: What is the most cost-effective method for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid, a process impurity of Pregabalin?

A1: Research suggests that Simulated Moving Bed (SMB) chromatography is the most cost-effective method for isolating this compound. This continuous chromatography technique allows for the generation of large quantities of the impurity in a short period. [] A study successfully utilized SMB with eight reversed-phase columns to separate this compound, achieving over 90% purity in the raffinate outlet stream. [] This method proves advantageous compared to preparative HPLC and flash LC for isolating this specific compound.

Q2: Can this compound and 3-(Aminomethyl)-5-methylhex-5-enoic acid be used as reference standards, and what is their significance?

A2: Yes, both this compound (also known as Pregabalin-4-eliminate) and 3-(Aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate) can serve as reference markers and standards. [] These compounds are valuable in determining the purity of Pregabalin. [] This highlights their importance in analytical chemistry and pharmaceutical quality control for ensuring the quality and safety of Pregabalin production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.